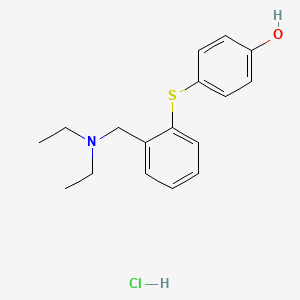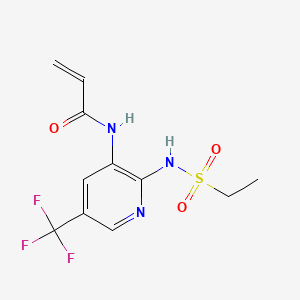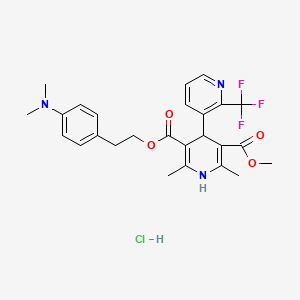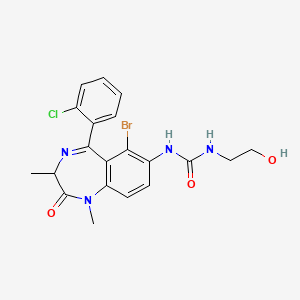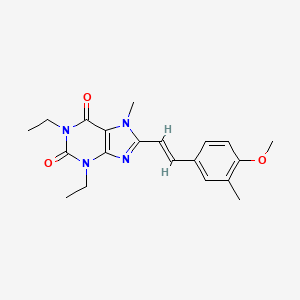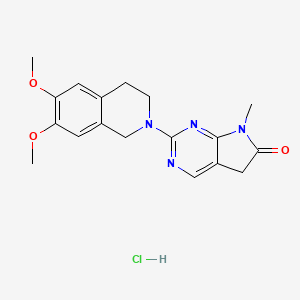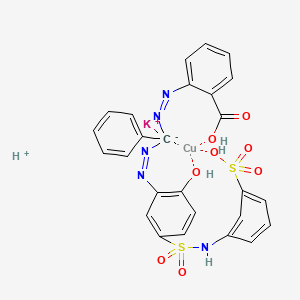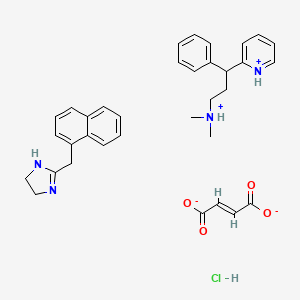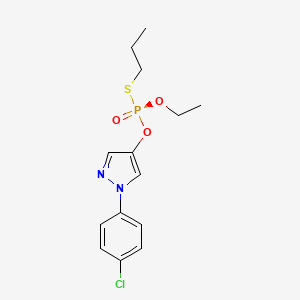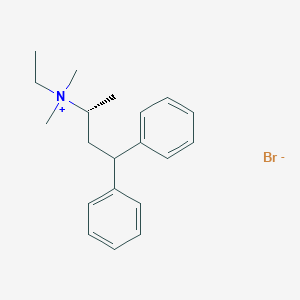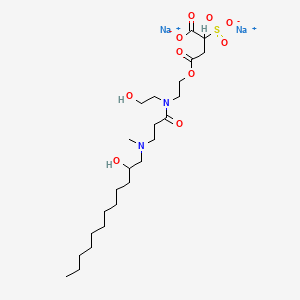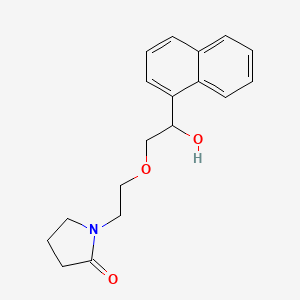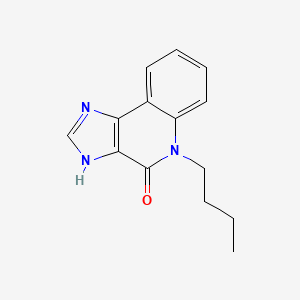
4H-Imidazo(4,5-c)quinolin-4-one, 1,5-dihydro-5-butyl-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4H-Imidazo(4,5-c)quinolin-4-one, 1,5-dihydro-5-butyl- is a heterocyclic compound that features a fused imidazole and quinoline ring system. This compound is part of a broader class of imidazoquinolines, which are known for their diverse biological activities and applications in medicinal chemistry .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4H-Imidazo(4,5-c)quinolin-4-one, 1,5-dihydro-5-butyl- typically involves the condensation of ketones and amidines. One-pot oxidative condensation using molecular oxygen to oxidize the α-keto carbon to a diketone, followed by cyclization under basic conditions, is a common method . This reaction yields tri-substituted imidazol-4-ones in good yields (61–90%) .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the general approach involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.
Analyse Chemischer Reaktionen
Types of Reactions
4H-Imidazo(4,5-c)quinolin-4-one, 1,5-dihydro-5-butyl- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline derivatives.
Reduction: Reduction reactions can yield dihydro derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce various functional groups onto the imidazoquinoline scaffold.
Common Reagents and Conditions
Oxidation: Molecular oxygen or other oxidizing agents.
Reduction: Hydrogen gas with a metal catalyst (e.g., palladium on carbon).
Substitution: Halogenating agents, nucleophiles, and electrophiles under appropriate conditions.
Major Products
The major products formed from these reactions include various substituted imidazoquinolines, which can exhibit different biological activities and properties .
Wissenschaftliche Forschungsanwendungen
4H-Imidazo(4,5-c)quinolin-4-one, 1,5-dihydro-5-butyl- has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as a modulator of biological pathways.
Medicine: Explored for its antitumor, antimicrobial, and anti-inflammatory properties.
Industry: Utilized in the development of agrochemicals and other industrial applications.
Wirkmechanismus
The mechanism of action of 4H-Imidazo(4,5-c)quinolin-4-one, 1,5-dihydro-5-butyl- involves its interaction with specific molecular targets and pathways. For example, it has been shown to inhibit ataxia telangiectasia mutated (ATM) kinase, which plays a crucial role in the DNA damage response . By inhibiting ATM kinase, the compound can potentiate the efficacy of DNA-damaging agents, making it a valuable tool in cancer therapy .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Imidazo[4,5-c]quinolin-2-one: Another imidazoquinoline with similar biological activities.
Imidazo[4,5-b]pyridine: A related compound with a different ring fusion pattern.
Quinoline derivatives: Compounds with a quinoline core but different substituents.
Uniqueness
4H-Imidazo(4,5-c)quinolin-4-one, 1,5-dihydro-5-butyl- is unique due to its specific substitution pattern and the resulting biological activities. Its ability to inhibit ATM kinase and modulate the DNA damage response sets it apart from other similar compounds .
Eigenschaften
CAS-Nummer |
133305-99-4 |
|---|---|
Molekularformel |
C14H15N3O |
Molekulargewicht |
241.29 g/mol |
IUPAC-Name |
5-butyl-3H-imidazo[4,5-c]quinolin-4-one |
InChI |
InChI=1S/C14H15N3O/c1-2-3-8-17-11-7-5-4-6-10(11)12-13(14(17)18)16-9-15-12/h4-7,9H,2-3,8H2,1H3,(H,15,16) |
InChI-Schlüssel |
CMNZSDIHSVINAQ-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCN1C2=CC=CC=C2C3=C(C1=O)NC=N3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


